BenchChemオンラインストアへようこそ!

Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate

Heterocyclic Synthesis Process Chemistry Building Block Procurement

Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate is the definitive 6-carboxylate pyrazolopyridine building block for immuno‑oncology and kinase inhibitor programs. Its methyl ester enables cleaner hydrolysis (vs. labile ethyl ester) and 92% yield in heterocycle formation. This regioisomer is validated in single‑digit nanomolar PD‑L1 inhibitors (IC50 9.6 nM) and ALK5 programs. Procure at 97%+ purity to ensure reproducible SAR.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1301214-72-1
Cat. No. B1398188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate
CAS1301214-72-1
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=NN2)N=C1
InChIInChI=1S/C8H7N3O2/c1-13-8(12)5-2-6-7(9-3-5)4-10-11-6/h2-4H,1H3,(H,10,11)
InChIKeyAQDFNXASXNIENA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate (CAS 1301214-72-1): Procurement-Grade Heterocyclic Building Block for Kinase and Immuno-Oncology Programs


Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate (CAS 1301214-72-1) is a bicyclic heteroaromatic compound consisting of a pyrazole ring fused to a pyridine ring, with a methyl ester group at the 6-position of the pyridine moiety . This scaffold serves as a versatile synthetic intermediate and core structural element in the development of small-molecule kinase inhibitors and immunomodulatory agents, particularly those targeting the PD-1/PD-L1 immune checkpoint axis and the ALK5 (TGF-βRI) kinase [1][2]. With a molecular formula of C8H7N3O2, a molecular weight of 177.16 g/mol, and a predicted boiling point of 336.5±22.0°C at 760 mmHg , this compound is supplied as a pale yellow solid with typical commercial purities ranging from 95% to 98% .

Why Generic Substitution Fails: Positional Isomerism and Ester Group Identity Critically Determine Downstream Synthetic Utility and Bioactivity for Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate


The pyrazolopyridine scaffold exists in multiple regioisomeric forms—including pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, and pyrazolo[1,5-a]pyridine—each presenting distinct hydrogen-bonding geometries and electronic properties that profoundly influence target binding and synthetic accessibility [1]. Within the pyrazolo[4,3-b]pyridine subclass, the position of the carboxylate ester and the identity of the ester group (methyl versus ethyl) are non-interchangeable parameters [2]. The 6-carboxylate substitution pattern places the ester group in a spatial orientation that, upon subsequent derivatization, enables critical interactions with kinase hinge regions and PD-L1 dimer interfaces, whereas the 5-carboxylate or 7-substituted analogs yield different binding modes and often diminished potency [3][4]. Furthermore, the methyl ester offers a balanced reactivity profile for downstream transformations: it undergoes smooth alkaline hydrolysis to the free carboxylic acid for amide coupling, yet maintains greater stability than the more labile ethyl ester under certain reaction conditions, making it the preferred starting material in published medicinal chemistry workflows [5].

Product-Specific Quantitative Evidence Guide: Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate Head-to-Head Comparator Analysis


Evidence Item 1: Direct Synthetic Yield Comparison – Methyl Ester versus Ethyl Ester Formation

The synthesis of methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate proceeds via reaction of N-Boc-4-aminopyrazole-5-carbaldehyde with methyl 3,3-dimethoxypropanoate in acetic acid under reflux, affording the target methyl ester in 92% isolated yield (4.52 g scale) . Under the same reaction conditions with ethyl 3,3-dimethoxypropanoate, the corresponding ethyl ester is obtained in only 62% yield (5.92 g scale), representing a 30% absolute yield advantage for the methyl ester variant [1]. The methyl ester also exhibits a more favorable melting point range of 144–145°C, facilitating purification by recrystallization [1].

Heterocyclic Synthesis Process Chemistry Building Block Procurement

Evidence Item 2: Downstream Bioactivity Correlation – Methyl Ester Enables Single-Digit Nanomolar PD-1/PD-L1 Inhibitors

The methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate scaffold, when further elaborated to the 1-methyl-6-carboxamide derivative D38, demonstrates exceptional potency as a PD-1/PD-L1 interaction inhibitor with an IC50 value of 9.6 nM in the HTRF biochemical assay [1]. In contrast, the unsubstituted parent scaffold (without the 6-carboxylate group) lacks any measurable PD-1/PD-L1 inhibitory activity at concentrations up to 10 µM [2]. Moreover, the 6-carboxylate derivative D38 achieves an EC50 of 1.61 µM in a physiologically relevant cell-based co-culture model (PD-L1/TCR activator-expressing CHO cells co-cultured with PD-1-expressing Jurkat cells), confirming that the 6-position substitution is essential for functional activity [1].

Immuno-Oncology PD-1/PD-L1 Inhibition Small-Molecule Immunotherapy

Evidence Item 3: Scaffold Morphing from Quinoline to Pyrazolo[4,3-b]pyridine Improves ADME Properties in ALK5 Inhibitor Series

A series of ALK5 inhibitors initially built on a 4-substituted quinoline scaffold displayed excellent biochemical potency but suffered from high in vitro clearance in both rat and human liver microsomes, limiting their developability [1]. Application of a scaffold morphing strategy to replace the quinoline core with a pyrazolo[4,3-b]pyridine core—the scaffold of methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate—yielded analogs with significantly improved ADME properties while retaining target potency [1]. This structural switch mitigated the metabolic liabilities inherent to the quinoline series, directly validating the pyrazolo[4,3-b]pyridine scaffold's superiority for achieving drug-like pharmacokinetic profiles [2].

Kinase Inhibition ALK5/TGF-βRI Drug Metabolism and Pharmacokinetics

Evidence Item 4: Versatile Downstream Functionalization – Methyl Ester Hydrolysis to Carboxylic Acid Enables Diverse Amide Library Synthesis

Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate undergoes quantitative alkaline hydrolysis to the corresponding carboxylic acid, a transformation that serves as the gateway to diverse amide libraries . Treatment with 2M NaOH in methanol/water at 0°C cleanly yields 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid, which can then be coupled with a wide array of amines to generate structurally diverse 6-carboxamide derivatives [1]. The ethyl ester analog, by comparison, is reported to undergo partial transesterification under certain basic conditions, complicating reaction work-up and reducing purity [2]. The methyl ester's balanced reactivity—stable enough for storage and handling, yet sufficiently labile for efficient hydrolysis—makes it the preferred intermediate for building-block-centric medicinal chemistry workflows [1].

Parallel Synthesis Medicinal Chemistry Library Production

Evidence Item 5: Commercial Availability and Analytical Specification Comparison

Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate (CAS 1301214-72-1) is commercially available from multiple reputable suppliers with standardized purity specifications of 97-98% and full analytical characterization (NMR, HPLC, GC) provided with each batch . In contrast, the regioisomeric methyl pyrazolo[3,4-b]pyridine-5-carboxylate (CAS 1198435-94-3) and methyl pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1352906-44-1) are less widely stocked and often require custom synthesis with longer lead times and higher cost . Additionally, the 6-carboxylate regioisomer is explicitly referenced as a key intermediate in multiple patent families (e.g., Pfizer Inc Patent US2012/108619 A1), indicating its validated utility in industrial drug discovery pipelines [1]. This combination of robust supply chain, validated analytical purity, and documented industrial relevance makes the 6-carboxylate methyl ester the most procurement-friendly choice among pyrazolopyridine carboxylate isomers.

Procurement Quality Control Supply Chain

Best Research and Industrial Application Scenarios for Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate (CAS 1301214-72-1)


Scenario 1: Synthesis of PD-1/PD-L1 Small-Molecule Immune Checkpoint Inhibitors

Medicinal chemistry teams developing orally bioavailable alternatives to anti-PD-1/PD-L1 monoclonal antibodies can leverage methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate as the core scaffold for generating potent, single-digit nanomolar inhibitors [1]. The compound's 6-carboxylate ester can be readily hydrolyzed to the carboxylic acid, which is then coupled with diverse amines to create focused libraries of 6-carboxamide derivatives [2]. Structure-activity relationship studies have demonstrated that the 6-position substitution is essential for achieving the 9.6 nM IC50 values observed in lead compound D38, making this specific regioisomer indispensable for immuno-oncology programs [1]. Researchers should procure this building block in >97% purity to ensure reproducible biological activity and minimize confounding effects from isomeric impurities [3].

Scenario 2: Development of ALK5 (TGF-βRI) Kinase Inhibitors with Improved ADME Profiles

Drug discovery groups targeting the TGF-β signaling pathway for fibrosis, cancer, or cardiovascular indications should consider methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate as a starting point for ALK5 inhibitor design [1]. Scaffold morphing studies have shown that replacing quinoline-based cores with pyrazolo[4,3-b]pyridine scaffolds eliminates the high in vitro microsomal clearance that plagued earlier ALK5 inhibitor candidates, while maintaining target potency [2]. The 6-carboxylate ester can be transformed into various heterocyclic amides and amines to further optimize kinase selectivity and pharmacokinetic properties [3]. Procurement of this building block enables rapid exploration of the pyrazolo[4,3-b]pyridine chemical space without the time and resource burden of de novo scaffold synthesis .

Scenario 3: Generation of Structurally Diverse Amide Libraries via Carboxylic Acid Intermediate

Parallel synthesis and high-throughput chemistry groups seeking to populate corporate compound collections with pyrazolopyridine-based molecules can efficiently utilize methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate as a universal precursor [1]. The methyl ester undergoes quantitative alkaline hydrolysis to the free carboxylic acid, which can then be coupled with hundreds of commercially available amines using standard amide bond-forming reagents (e.g., HATU, EDC/HOBt) in automated library synthesis platforms [2]. Compared to the ethyl ester analog, which is prone to transesterification side reactions, the methyl ester provides cleaner reaction profiles and higher final product purity, reducing the need for time-consuming HPLC purification [3]. The resulting 6-carboxamide library can be screened against a wide range of kinase and non-kinase targets to identify novel chemical starting points .

Scenario 4: Process Chemistry Optimization and Scale-Up for Preclinical Candidate Production

Process chemistry and CMC teams tasked with scaling up the synthesis of pyrazolopyridine-based preclinical candidates should prioritize methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate over alternative esters due to its superior yield in the key heterocycle-forming step (92% vs. 62% for ethyl ester) [1]. The higher yield translates directly to reduced cost of goods and minimized waste generation, critical factors for kilogram-scale manufacturing [2]. Furthermore, the methyl ester's favorable physical properties—specifically its melting point range of 144–145°C—facilitate purification by recrystallization rather than chromatography, enabling more economical and scalable downstream processing [3]. Procurement of this building block in bulk quantities (≥100 g) with full analytical certification (NMR, HPLC purity, residual solvent analysis) is essential for GLP toxicology studies and early clinical supply .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.